molecular formula C6H11NO3 B151329 (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid CAS No. 63088-78-8

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Cat. No. B151329
CAS RN: 63088-78-8
M. Wt: 145.16 g/mol
InChI Key: RKEYKDXXZCICFZ-WHFBIAKZSA-N
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Description

The compound (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a diastereomer of 5-hydroxypipecolic acid, which is a hydroxylated derivative of pipecolic acid, a non-proteinogenic amino acid. This compound has been isolated from natural sources such as the leaves of L. glauca Benth and can be synthesized in the laboratory .

Synthesis Analysis

The synthesis of related diastereomers of 5-hydroxypipecolic acid has been reported using different methodologies. One approach involves a diastereoselective synthesis of (2S,5R)-5-hydroxypipecolic acid and its derivatives through a highly diastereoselective epoxidation reaction of an enantiomerically pure cyclic enamide intermediate . Another method describes the synthesis of 2S,5S- and 2R,5S-5-hydroxypipecolic acid starting with enantiopure 5S-5-hydroxy-piperidone. The key step in this synthesis is the chemoselective methylenation of the amide carbonyl group with dimethyltitanocene, followed by hydroboration/oxidation and hydrolysis to yield the pipecolic acids in enantiopure form .

Molecular Structure Analysis

The molecular structure of 5-hydroxypiperidine-2-carboxylic acid and its derivatives can be characterized by various spectroscopic techniques. The stereochemistry of the natural and synthetic compounds has been discussed and confirmed through chromatographic techniques . The structure of related compounds, such as metal complexes with hydroxypyridine carboxylic acids, has been established by X-ray crystallography, mass spectrometry, and various spectroscopic methods, including infrared, electronic absorption, and electron paramagnetic resonance (EPR) spectroscopies .

Chemical Reactions Analysis

The chemical reactivity of 5-hydroxypiperidine-2-carboxylic acid derivatives can be inferred from the synthesis methods and the properties of related compounds. For instance, the methylenation step in the synthesis indicates the reactivity of the amide carbonyl group, while the hydroboration/oxidation steps suggest the reactivity of the exocyclic double bond . The metal complexes of related hydroxypyridine carboxylic acids demonstrate the ability to form stable complexes with various metals, which could imply potential reactivity for coordination chemistry .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid are not detailed in the provided papers, general properties can be extrapolated from the synthesis and structural analysis. The compound's solubility, melting point, and specific rotation could be determined experimentally. The compound's stability, reactivity, and potential to form salts or complexes can be inferred from the synthesis and molecular structure analysis .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Cascade Reactions for Pipecolic Acid Derivatives : The compound serves as a starting point in cascade reactions leading to the synthesis of pipecolic acid derivatives. The vinylfluoro group in these derivatives acts as an acetonyl cation equivalent under acidic conditions, demonstrating the versatility of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid in organic synthesis (Purkayastha et al., 2010).

  • Methodology for Synthesizing Hydroxypipecolic Acids : The compound is utilized in the synthesis of various hydroxypipecolic acids. This includes methods for chemoselective methylenation and hydroboration/oxidation, showcasing its importance in the preparation of pipecolic acid derivatives in enantiopure form (Herdeis & Heller, 1993).

  • Lipase-Catalyzed Synthesis of Avibactam Precursors : The compound is crucial in the lipase-catalyzed synthesis of avibactam, an important pharmaceutical agent. It acts as a precursor in the synthesis of key intermediates, demonstrating its role in efficient and innovative drug synthesis processes (Wang et al., 2017).

Biochemical and Medicinal Applications

  • Antimetastatic Activity in L-Iduronic Acid-Type Compounds : The compound's derivatives, such as L-iduronic acid-type 1-N-iminosugars, have shown antimetastatic activities. These findings indicate potential applications in cancer research and therapy (Nishimura et al., 1997).

  • GABA Agonists and Uptake Inhibitors : Hydroxy- and amino-substituted derivatives of the compound are studied for their role as gamma-aminobutyric acid (GABA) agonists and uptake inhibitors. This highlights its potential in the development of treatments for neurological disorders (Jacobsen et al., 1982).

  • Insulin-Mimetic Activities of Metal Complexes : Research into metal complexes with derivatives of the compound has revealed insulin-mimetic activities. This suggests its utility in diabetes research and potential therapeutic applications (Nakai et al., 2005).

Safety And Hazards

“(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid” is associated with several hazard statements. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

properties

IUPAC Name

(2S,5S)-5-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYKDXXZCICFZ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

CAS RN

63088-78-8
Record name 5-Hydroxy-L-pipecolic acid, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063088788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-HYDROXY-L-PIPECOLIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8434LNW4TK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ML Maddess, E Cleator, M Morimoto… - … Process Research & …, 2021 - ACS Publications
Despite the prevalence of morpholine derivatives and bridged heterocycles in medicinally relevant compounds, bridged bicyclic morpholines remain scarce because of the challenges …
Number of citations: 3 pubs.acs.org
T Wang, LD Du, D Wan, X Li, XZ Chen… - … Process Research & …, 2018 - ACS Publications
Here we describe an efficient and cost-effective chemoenzymatic synthesis of the β-lactamase inhibitor avibactam starting from commercially available ethyl 5-hydroxypicolinate …
Number of citations: 11 pubs.acs.org
F Xu, BD Sherry, TA Blizzard - Complete Accounts of Integrated …, 2020 - ACS Publications
Relebactam (MK-7655) is a novel beta-lactamase inhibitor. In combination with imipenem/cilastatin, it was recently approved by the FDA (as Recarbrio ® ) for the treatment of resistant …
Number of citations: 0 pubs.acs.org
H Zahradníčková, S Opekar, L Řimnáčová, P Šimek… - Amino Acids, 2022 - Springer
Naturally occurring secondary amino acids, with proline as the main representative, contain an alpha-imino group in a cycle that is typically four-, five-, and six-membered. The unique …
Number of citations: 4 link.springer.com
A Mahesh Kumar, R Venkateshwarlu… - Synthetic …, 2022 - Taylor & Francis
A simple and efficient synthesis of (2S,5S)-5-Hydroxypipecolic acid hydrochloride is reported. The key features of the synthesis involve the asymmetric reduction of ketone using (S)-…
Number of citations: 3 www.tandfonline.com
JYL Chung, D Meng, M Shevlin… - The Journal of …, 2019 - ACS Publications
Relebactam, a potent β-lactamase inhibitor, in combination with Primaxin is an FDA-approved (Recarbrio) treatment for serious and antibiotic-resistant bacterial infections. An efficient …
Number of citations: 15 pubs.acs.org
O Bone - 2016 - researcharchive.vuw.ac.nz
Cnidarian-dinoflagellate symbioses occur across a wide latitudinal range, from temperate to tropical locations in both hemispheres. In the tropics, this association provides the …
Number of citations: 1 researcharchive.vuw.ac.nz

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